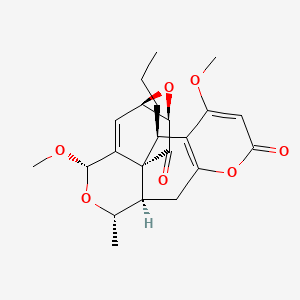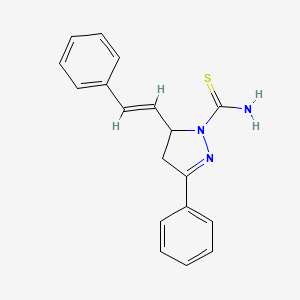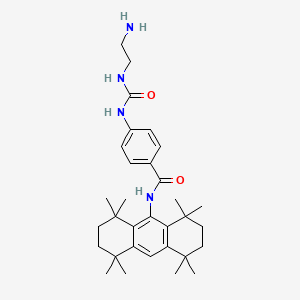
Meprylcaine Hydrochloride-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meprylcaine-d5 (hydrochloride) is a deuterated form of Meprylcaine hydrochloride, a local anesthetic with stimulant properties. It is structurally related to dimethocaine and has a relatively potent inhibitory action on the monoamine transporter, inhibiting the reuptake of dopamine, norepinephrine, and serotonin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meprylcaine-d5 (hydrochloride) involves the treatment of 2-methyl-2-(propylamino)propan-1-ol with a base, followed by reaction with benzoyl chloride to form the ester . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.
Industrial Production Methods
Industrial production of Meprylcaine-d5 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Meprylcaine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ester group in Meprylcaine-d5 (hydrochloride) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Meprylcaine-d5 (hydrochloride) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: In studies involving neurotransmitter transporters and their inhibition.
Medicine: Research on local anesthetics and their effects on the central nervous system.
Industry: Used in the development of new anesthetic formulations and in quality control processes.
Wirkmechanismus
Meprylcaine-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin through the monoamine transporter. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound also acts on sodium channels, blocking the generation and conduction of nerve impulses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethocaine: Structurally related to Meprylcaine-d5 (hydrochloride) and also acts as a local anesthetic with stimulant properties.
Procaine: Another local anesthetic but with a different mechanism of action and lower potency.
Lidocaine: A widely used local anesthetic with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
Meprylcaine-d5 (hydrochloride) is unique due to its deuterated form, which provides advantages in analytical studies, such as improved stability and reduced metabolic degradation. Its potent inhibitory action on the monoamine transporter also distinguishes it from other local anesthetics .
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
276.81 g/mol |
IUPAC-Name |
[2-methyl-2-(propylamino)propyl] 2,3,4,5,6-pentadeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H/i5D,6D,7D,8D,9D; |
InChI-Schlüssel |
LKHWKAGQNOMUFQ-AYVDECCJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC(C)(C)NCCC)[2H])[2H].Cl |
Kanonische SMILES |
CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


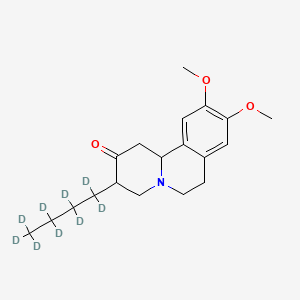
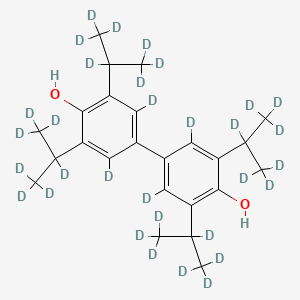
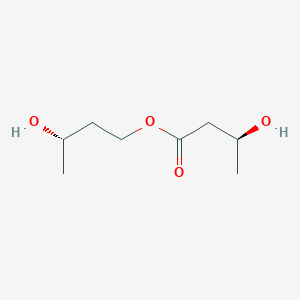
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)

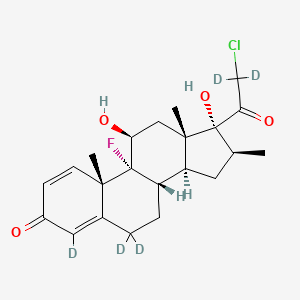

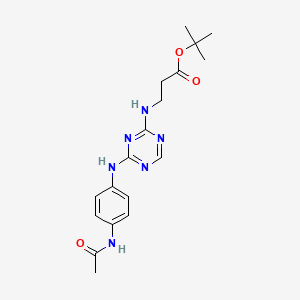
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
